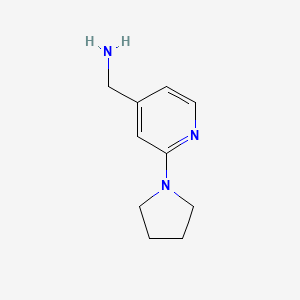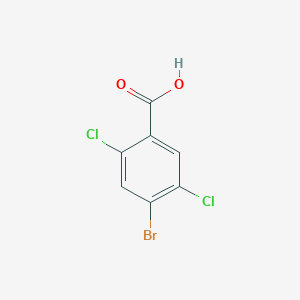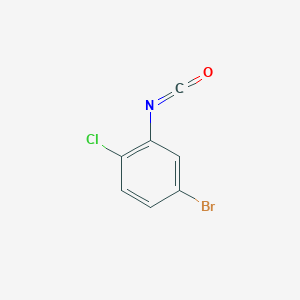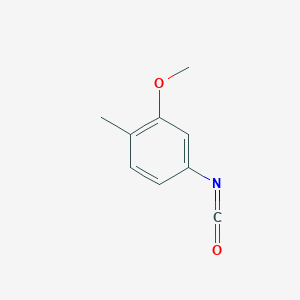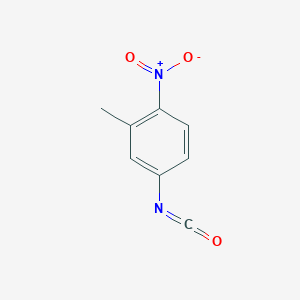
4-异氰酸基-2-甲基-1-硝基苯
描述
4-Isocyanato-2-methyl-1-nitrobenzene is an organic compound with the molecular formula C8H6N2O3 and a molecular weight of 178.14 g/mol . This compound is characterized by the presence of an isocyanate group (-NCO), a nitro group (-NO2), and a methyl group (-CH3) attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
科学研究应用
4-Isocyanato-2-methyl-1-nitrobenzene is utilized in various scientific research applications, including:
作用机制
Target of Action
It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
The mode of action of 4-Isocyanato-2-methyl-1-nitrobenzene involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s isocyanate group can potentially interfere with various biochemical processes by reacting with biological molecules containing active hydrogen atoms .
Pharmacokinetics
The compound is a solid at room temperature, with a predicted melting point of 6410° C and a predicted boiling point of 3050° C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
Given its reactivity with compounds containing active hydrogen atoms, it may potentially cause modifications in cellular proteins and other biomolecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other reactive substances can influence the action, efficacy, and stability of 4-Isocyanato-2-methyl-1-nitrobenzene. For instance, its reactivity with water and other compounds containing active hydrogen atoms may be influenced by these factors .
生化分析
Biochemical Properties
4-Isocyanato-2-methyl-1-nitrobenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The isocyanate group in 4-Isocyanato-2-methyl-1-nitrobenzene is highly reactive and can form covalent bonds with nucleophilic groups such as amines and thiols present in proteins and enzymes. This reactivity allows it to modify proteins and enzymes, potentially altering their function and activity. For instance, it can inhibit enzyme activity by covalently modifying the active site or other critical regions of the enzyme .
Cellular Effects
The effects of 4-Isocyanato-2-methyl-1-nitrobenzene on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, by covalently modifying signaling proteins, 4-Isocyanato-2-methyl-1-nitrobenzene can disrupt normal cell signaling, leading to altered cellular responses. Additionally, its interaction with transcription factors can affect gene expression, potentially leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-Isocyanato-2-methyl-1-nitrobenzene exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic groups in proteins and enzymes, forming stable covalent bonds. This can result in enzyme inhibition or activation, depending on the site of modification. For example, modification of the active site of an enzyme can lead to its inhibition, while modification of regulatory sites can lead to activation. Additionally, 4-Isocyanato-2-methyl-1-nitrobenzene can influence gene expression by modifying transcription factors or other proteins involved in the regulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Isocyanato-2-methyl-1-nitrobenzene can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Over time, 4-Isocyanato-2-methyl-1-nitrobenzene may degrade, leading to a decrease in its reactivity and effectiveness. Long-term studies in vitro and in vivo have shown that prolonged exposure to 4-Isocyanato-2-methyl-1-nitrobenzene can result in sustained modifications of proteins and enzymes, potentially leading to long-term changes in cellular function .
Dosage Effects in Animal Models
The effects of 4-Isocyanato-2-methyl-1-nitrobenzene vary with different dosages in animal models. At low doses, this compound may cause subtle changes in protein and enzyme function, while at higher doses, it can lead to significant alterations in cellular processes. High doses of 4-Isocyanato-2-methyl-1-nitrobenzene can be toxic, leading to adverse effects such as cell death or tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable biological response .
Metabolic Pathways
4-Isocyanato-2-methyl-1-nitrobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter metabolite levels, potentially impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-Isocyanato-2-methyl-1-nitrobenzene is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments. For example, binding to transport proteins can facilitate the movement of 4-Isocyanato-2-methyl-1-nitrobenzene across cell membranes, while interactions with intracellular binding proteins can affect its distribution within the cell .
Subcellular Localization
The subcellular localization of 4-Isocyanato-2-methyl-1-nitrobenzene is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence its activity and function, as the compound may interact with different biomolecules depending on its location within the cell. For instance, localization to the nucleus can allow 4-Isocyanato-2-methyl-1-nitrobenzene to interact with transcription factors and influence gene expression, while localization to the cytoplasm can affect metabolic enzymes and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-2-methyl-1-nitrobenzene typically involves the nitration of 2-methylphenyl isocyanate. The nitration process introduces a nitro group into the aromatic ring, resulting in the formation of the desired compound. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of 4-Isocyanato-2-methyl-1-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or distillation .
化学反应分析
Types of Reactions: 4-Isocyanato-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group deactivates the aromatic ring, making it less reactive towards electrophilic substitution reactions.
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines to form ureas.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Addition: Amines or alcohols under mild conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Major Products Formed:
Electrophilic Aromatic Substitution: Halogenated derivatives.
Nucleophilic Addition: Urea derivatives.
Reduction: 4-Isocyanato-2-methyl-1-aminobenzene.
相似化合物的比较
- 4-Isocyanato-2-nitrotoluene
- 2-Isocyanato-4-nitrotoluene
- 4-Isocyanato-3-methyl-1-nitrobenzene
Comparison: 4-Isocyanato-2-methyl-1-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns in electrophilic and nucleophilic reactions, making it suitable for specific research and industrial applications .
属性
IUPAC Name |
4-isocyanato-2-methyl-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-6-4-7(9-5-11)2-3-8(6)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMUBUDCZMYIOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585487 | |
| Record name | 4-Isocyanato-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56021-25-1 | |
| Record name | 4-Isocyanato-2-methyl-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)


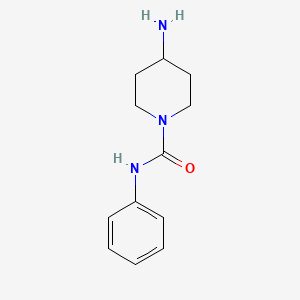
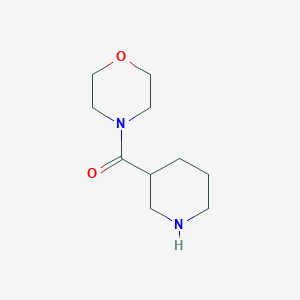
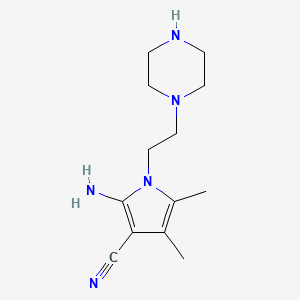
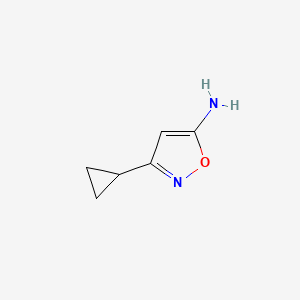
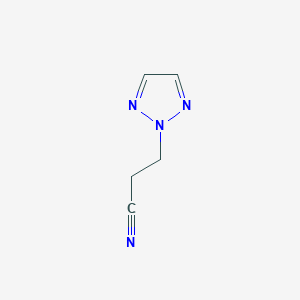
![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)
